molecular formula C10H15N B3052935 2,3,4,6-Tetramethylaniline CAS No. 488-71-1

2,3,4,6-Tetramethylaniline

Cat. No.: B3052935
CAS No.: 488-71-1
M. Wt: 149.23 g/mol
InChI Key: UBOTYGMUHKGENS-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethylaniline is an organic compound with the molecular formula C10H15N. It is an aromatic amine characterized by the presence of four methyl groups attached to the benzene ring and an amino group. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetramethylaniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound to the corresponding amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of aniline with methylating agents such as methanol or dimethyl ether in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetramethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,3,4,6-Tetramethylaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments. Its derivatives are also employed in the preparation of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetramethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    2,4,6-Trimethylaniline: This compound has three methyl groups and is used in similar applications, such as dye synthesis.

    2,3,5,6-Tetramethylaniline: Another tetramethyl derivative with different substitution patterns on the benzene ring.

    N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.

Uniqueness: 2,3,4,6-Tetramethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,3,4,6-tetramethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOTYGMUHKGENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487238
Record name 2,3,4,6-TETRAMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-71-1
Record name 2,3,4,6-TETRAMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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